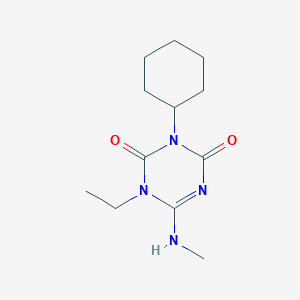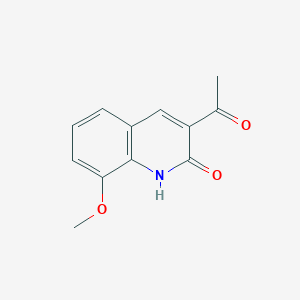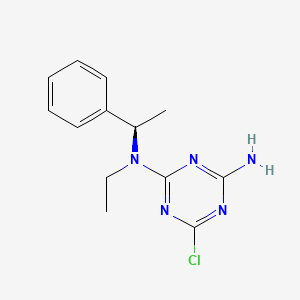
(R)-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is a chiral compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the N2 position, and a 1-phenylethyl group at the N2 position. The chirality of the compound is due to the presence of the chiral center at the 1-phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with ®-1-phenylethylamine in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and advanced purification techniques can ensure the production of optically pure ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine.
Chemical Reactions Analysis
Types of Reactions
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted triazine derivatives.
Oxidation Reactions: N-oxides of the triazine compound.
Reduction Reactions: Corresponding amines.
Hydrolysis: Amines and triazine derivatives.
Scientific Research Applications
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The presence of the chlorine atom and the chiral center enhances its binding affinity and selectivity towards specific targets. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine: A chiral tertiary amine with neuropharmacological potential.
(+)-Bis[®-1-phenylethyl]amine hydrochloride: A chiral amine used in various synthetic applications.
Diphenyl-N-(®-1-phenylethyl),N’-(2’,6’-diisopropylaniline)-phosphinimidic amide: A compound used in the synthesis of fluorescent materials.
Uniqueness
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern and chirality, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16ClN5 |
|---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
6-chloro-2-N-ethyl-2-N-[(1R)-1-phenylethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H16ClN5/c1-3-19(9(2)10-7-5-4-6-8-10)13-17-11(14)16-12(15)18-13/h4-9H,3H2,1-2H3,(H2,15,16,17,18)/t9-/m1/s1 |
InChI Key |
PJFMXJZYPUEUEM-SECBINFHSA-N |
Isomeric SMILES |
CCN(C1=NC(=NC(=N1)N)Cl)[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CCN(C1=NC(=NC(=N1)N)Cl)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



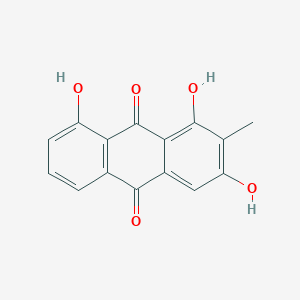
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
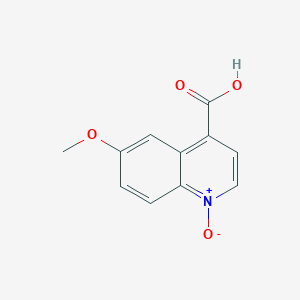
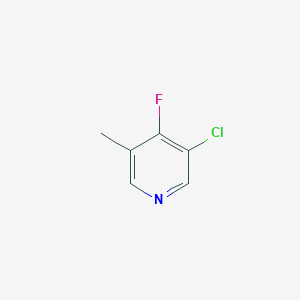
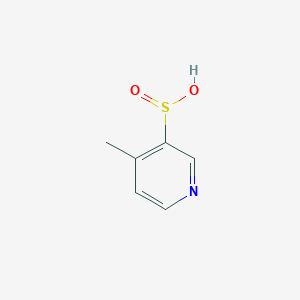

![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)
![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
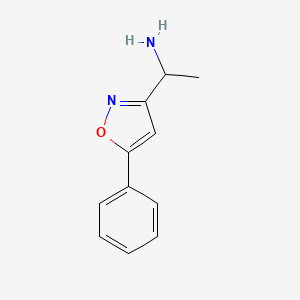
![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
